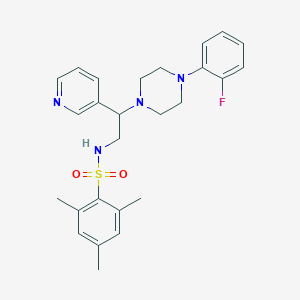

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31FN4O2S and its molecular weight is 482.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C25H28FN5O2S, indicating a substantial molecular weight and a complex structure involving multiple functional groups. The presence of a piperazine ring and a sulfonamide moiety suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of cardiovascular effects and anti-virulence properties against specific pathogens.

Cardiovascular Effects

Research has shown that certain benzene sulfonamide derivatives can influence perfusion pressure and coronary resistance. A study utilized an isolated rat heart model to assess these effects, revealing that derivatives such as 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls .

Table 1: Experimental Design for Evaluating Biological Activity

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitrophenyl)-benzenesulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

The results indicated that the tested compounds produced varying effects on perfusion pressure, with some derivatives showing a more pronounced decrease than others, suggesting a potential for therapeutic applications in cardiovascular conditions .

Anti-Virulence Activity

In addition to cardiovascular effects, this compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, which is crucial for its virulence. This inhibition disrupts signal transduction pathways in macrophages, potentially enhancing immune response against infections .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Calcium Channel Interaction : The compound may interact with calcium channels, influencing vascular resistance and perfusion pressure through modulation of calcium influx in vascular smooth muscle cells .

- Inhibition of Virulence Factors : By targeting PtpB, the compound interferes with crucial signaling pathways in pathogenic bacteria, thereby reducing their ability to evade host immune responses .

Case Studies

Several studies have documented the biological activities of related sulfonamide compounds:

- Cardiovascular Study : A study demonstrated that specific sulfonamide derivatives could significantly alter coronary resistance in isolated heart models, providing insights into their potential use as cardiovascular agents .

- Anti-Tuberculosis Research : Investigations into the anti-virulence properties of similar compounds have shown promising results in inhibiting Mycobacterium tuberculosis growth by disrupting key signaling pathways essential for bacterial survival and pathogenicity .

科学的研究の応用

Antimicrobial Properties

Research has demonstrated that derivatives of piperazine, including those with sulfonamide groups, exhibit notable antimicrobial activities. For instance, compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide have been screened for antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The compound's sulfonamide moiety is linked to anticancer activity. Recent studies have focused on designing molecular hybrids that include sulfonamide fragments for enhanced antitumor effects. These hybrids have shown promise in inhibiting cancer cell proliferation in vitro and may serve as a foundation for developing new cancer therapies .

Molecular Docking Studies

Molecular docking studies reveal that compounds like this compound can bind effectively to target proteins associated with various diseases. The binding poses of these compounds are often comparable to established drugs, indicating their potential as competitive inhibitors in therapeutic applications .

Impact on Transport Mechanisms

Another area of interest is the compound's effect on nucleoside transporters. Research indicates that piperazine derivatives can influence the activity of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleosides and nucleoside analogues essential for chemotherapy .

Case Studies

Conclusion and Future Directions

This compound represents a promising candidate for further research in pharmacology. Its demonstrated biological activities and molecular interactions suggest potential applications in developing new antimicrobial and anticancer therapies. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

特性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O2S/c1-19-15-20(2)26(21(3)16-19)34(32,33)29-18-25(22-7-6-10-28-17-22)31-13-11-30(12-14-31)24-9-5-4-8-23(24)27/h4-10,15-17,25,29H,11-14,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUFMBMFLAAPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。